molecular formula C6H3ClN2O4 B13818344 1-Chloro-2,3-dinitrobenzene CAS No. 602-02-8

1-Chloro-2,3-dinitrobenzene

Cat. No.: B13818344
CAS No.: 602-02-8
M. Wt: 202.55 g/mol
InChI Key: KYDXWCHDUCDNGR-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dinitrobenzene is an aromatic compound with the molecular formula C6H3ClN2O4. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and two hydrogen atoms are replaced by nitro groups (-NO2). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1-Chloro-2,3-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-2-nitrobenzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the second nitro group at the desired position on the benzene ring .

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

1-Chloro-2,3-dinitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-2,3-dinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dinitrobenzene primarily involves nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack.

In biological systems, the compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This reactivity underlies its use in biochemical assays and its potential effects on cellular processes .

Comparison with Similar Compounds

1-Chloro-2,3-dinitrobenzene can be compared with other nitrobenzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-2,3-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDXWCHDUCDNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name CHLORODINITROBENZENES
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Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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DSSTOX Substance ID

DTXSID20948455
Record name 1-Chloro-2,3-dinitrobenzene
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Molecular Weight

202.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorodinitrobenzenes appears as a colorless to yellow crystalline solid with an almond-like odor. Insoluble in water. Combustible but may be difficult to ignite. Toxic by skin absorption or inhalation (dust, etc.). May spontaneously decompose and explode under prolonged exposure to fire or heat. Produces toxic oxides of nitrogen during combustion.
Record name CHLORODINITROBENZENES
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CAS No.

25567-67-3, 602-02-8
Record name CHLORODINITROBENZENES
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name Benzene, chlorodinitro- (mixed isomers)
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Record name 1-Chloro-2,3-dinitrobenzene
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Record name 1-CHLORO-2,3-DINITROBENZENE
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